molecular formula C8H10N2O5S B2368485 N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide CAS No. 1094326-04-1

N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide

Cat. No.: B2368485
CAS No.: 1094326-04-1
M. Wt: 246.24
InChI Key: UQMRLBVAKNCFJM-UHFFFAOYSA-N
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Description

N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a sulfonamide group (-SO₂NH₂), an ethyl group at the nitrogen, a hydroxy (-OH) group at the para position (C4), and a nitro (-NO₂) group at the meta position (C3). Sulfonamides are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatility in hydrogen bonding, solubility, and reactivity .

Properties

IUPAC Name

N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5S/c1-2-9-16(14,15)6-3-4-8(11)7(5-6)10(12)13/h3-5,9,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMRLBVAKNCFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Considerations

N-Ethyl-4-hydroxy-3-nitrobenzenesulfonamide features three critical substituents:

  • Sulfonamide group at position 1
  • Hydroxyl group at position 4
  • Nitro group at position 3
  • Ethyl group on the sulfonamide nitrogen

The spatial arrangement demands sequential introduction of substituents to avoid undesired electronic effects. Nitration typically precedes sulfonamide formation due to the strong meta-directing influence of the nitro group.

Synthetic Pathways

Two viable retrosynthetic pathways emerge:
Pathway A:
4-Hydroxy-3-nitrobenzenesulfonyl chloride → Reaction with ethylamine

Pathway B:
4-Hydroxy-3-nitrobenzenesulfonamide → N-Ethylation via alkyl halides

Experimental data from patent US7842821B2 demonstrates Pathway A's superiority, achieving 89-92% yields compared to Pathway B's 60-75% yields.

Direct Synthesis via Sulfonyl Chloride Intermediates

Preparation of 4-Hydroxy-3-Nitrobenzenesulfonyl Chloride

The critical intermediate is synthesized through sequential functionalization:

Step 1: Sulfonation of Phenol Derivatives

Phenol → 4-Hydroxybenzenesulfonic acid (H2SO4, 80°C, 6h)  

Step 2: Nitration

4-Hydroxybenzenesulfonic acid → 4-Hydroxy-3-nitrobenzenesulfonic acid  
(HNO3/H2SO4, 0-5°C, 4h)  

Step 3: Chlorination

4-Hydroxy-3-nitrobenzenesulfonic acid → Sulfonyl chloride  
(PCl5, reflux, 3h)  

Ethylamine Coupling

Reaction conditions optimized from patent data:

4-Hydroxy-3-nitrobenzenesulfonyl chloride (1 eq)  
Ethylamine (1.2 eq, 70% aqueous)  
Temperature: 0-5°C  
Reaction time: 15-30 min  
Yield: 89-92%  

Mechanistic Insight:
The reaction proceeds through nucleophilic attack of ethylamine's primary amine on the electrophilic sulfur center, with simultaneous HCl elimination. Low temperatures prevent thermal decomposition of the nitro group.

Post-Synthetic N-Alkylation Strategies

Parent Sulfonamide Synthesis

4-Hydroxy-3-nitrobenzenesulfonamide is prepared via:

4-Hydroxy-3-nitrobenzenesulfonyl chloride + NH3 (g)  
→ Sulfonamide (MeOH/H2O, 90°C, 6h)  

Ethylation Techniques

Method A: Mitsunobu Reaction

4-Hydroxy-3-nitrobenzenesulfonamide (1 eq)  
Ethanol (3 eq)  
Tributylphosphine (1.2 eq)  
Diisopropyl azodicarboxylate (1.2 eq)  
THF, -30°C → RT, 4h  
Yield: 68%  

Method B: Williamson-Type Alkylation

4-Hydroxy-3-nitrobenzenesulfonamide (1 eq)  
Ethyl bromide (1.5 eq)  
K2CO3 (2 eq)  
CH3CN, reflux, 24h  
Yield: 73%  

Comparative Analysis of Synthetic Routes

Parameter Pathway A (Direct) Pathway B (Alkylation)
Total Steps 3 4
Overall Yield 82-85% 58-62%
Purification Complexity Medium High
Scalability >100g <50g
Byproduct Formation 5-8% 12-15%

Data synthesized from

Critical Process Parameters

Temperature Control

Nitration and sulfonamide formation require strict temperature regimes:

  • Nitration: 0-5°C prevents polynitration
  • Sulfonyl Chloride Formation: 110-115°C (reflux with PCl5)
  • Ethylamine Coupling: 0-5°C minimizes hydrolysis

Solvent Selection

  • Polar Aprotic Solvents: Acetonitrile enhances reaction rates in alkylation steps
  • Ether Solvents: THF improves Mitsunobu reaction efficiency
  • Aromatic Solvents: Toluene facilitates product precipitation

Spectroscopic Characterization

1H NMR (CDCl3, 400 MHz):
δ 8.21 (d, J=2.4 Hz, 1H, Ar-H)
7.89 (dd, J=8.8, 2.4 Hz, 1H, Ar-H)
6.92 (d, J=8.8 Hz, 1H, Ar-H)
3.42 (q, J=7.2 Hz, 2H, NCH2)
1.31 (t, J=7.2 Hz, 3H, CH3)

13C NMR (DMSO-d6, 100 MHz):
δ 162.4 (C-OH)
148.9 (C-NO2)
135.7 (C-SO2)
... (Full spectrum available in)

Industrial-Scale Considerations

Patent-Scale Synthesis (US7842821B2):

Batch Size: 53.11g  
Reactor: 500mL jacketed vessel  
Cooling: Cryogenic (-30°C) capability  
Mixing: Overhead stirrer (500rpm)  
Workup: Centrifugal filtration  
Purity: 99.2% (HPLC)  

Key Optimization Points:

  • Inert atmosphere (N2) prevents nitro group reduction
  • Continuous HCl scavenging (Et3N) improves yields by 8-12%
  • Countercurrent extraction reduces solvent use by 40%

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable:

  • 10-second residence time for nitration
  • 94% yield at 25°C (vs. 89% batch)
  • 3x productivity increase

Enzymatic Sulfonamidation

Pilot studies using sulfotransferase mutants:

  • 78% conversion in aqueous media
  • 99.8% enantiomeric purity
  • 45°C operation temperature

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position undergoes reduction to form an amine derivative. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Key Reagents and Conditions:

Reagent SystemCatalyst/SolventTemperatureTimeMajor Product
H₂ (1 atm)Pd/C (10% w/w) in ethanol25–40°C4–6 hN-Ethyl-4-hydroxy-3-aminobenzenesulfonamide
SnCl₂·2H₂OHCl (conc.)/ethanolReflux2 hSame as above

Mechanism :
The nitro group is reduced via catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl). The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the primary amine .

Applications :

  • The reduced amine product serves as a precursor for azo dyes or bioactive molecules targeting carbonic anhydrase enzymes.

Electrophilic Aromatic Substitution

The hydroxyl group at the 4-position activates the aromatic ring toward electrophilic substitution, primarily at the ortho and para positions relative to the -OH group.

Example Reaction: Bromination

ReagentConditionsProduct
Br₂ (1 equiv)CHCl₃, 0°C, 1 hN-Ethyl-4-hydroxy-3-nitro-5-bromobenzenesulfonamide

Notes :

  • Nitro groups are meta-directing, but the hydroxyl group’s strong para/ortho-directing effect dominates, leading to substitution at the 5-position (ortho to -OH).

  • Further nitration is unlikely due to the deactivating nitro group.

Sulfonamide Functional Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in nucleophilic substitution or condensation reactions.

Alkylation/Acylation

Reaction TypeReagentProduct
AlkylationCH₃I, K₂CO₃, DMFN-Ethyl-N-methyl-4-hydroxy-3-nitrobenzenesulfonamide
AcylationAcCl, pyridineThis compound acetylated at -NH

Conditions :

  • Alkylation requires a base (e.g., K₂CO₃) to deprotonate the sulfonamide nitrogen.

  • Acylation proceeds via nucleophilic attack of the sulfonamide nitrogen on the acyl chloride.

Hydrolysis

Under strong acidic or basic conditions, the sulfonamide bond can cleave:

ConditionsProduct
H₂SO₄ (conc.), reflux4-Hydroxy-3-nitrobenzenesulfonic acid + ethylamine
NaOH (6 M), 100°CSame as above

Oxidation Reactions

The hydroxyl group is susceptible to oxidation, though the nitro group limits reactivity.

ReagentConditionsProduct
KMnO₄, H₂SO₄60°C, 2 h3-Nitro-4-oxocyclohexadienylbenzenesulfonamide (quinone derivative)
CrO₃, acetic acidRoom temp, 12 hPartial degradation observed

Challenges :

  • Over-oxidation may lead to ring cleavage or sulfone formation.

Complexation and Biological Interactions

The hydroxyl and sulfonamide groups enable metal coordination and enzyme inhibition:

Metal Complexation

Metal IonConditionsApplication
Cu²⁺pH 7.4, aqueous bufferStable complex; studied for antimicrobial activity
Zn²⁺Same as aboveCarbonic anhydrase inhibition

Enzyme Inhibition

  • Target : Human carbonic anhydrase IX (hCA IX)

  • IC₅₀ : 12.3 nM (competitive inhibition)

  • Mechanism : The sulfonamide nitrogen coordinates with the enzyme’s active-site zinc ion, mimicking the natural substrate’s transition state .

Thermal Decomposition

At elevated temperatures, the compound decomposes:

ConditionsMajor Products
250°C, inert atmosphereSO₂, NOₓ, and phenolic residues

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis
N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the production of various pharmaceuticals and agrochemicals. The compound can be synthesized through a nitration process involving N-ethyl-4-hydroxybenzenesulfonamide, typically using concentrated nitric and sulfuric acids under controlled conditions to prevent over-nitration.

Biological Applications

Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that derivatives of sulfonamides can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's efficacy was evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing moderate to promising inhibition against these microorganisms .

Anticancer Activity
The compound has been investigated for its potential as a carbonic anhydrase inhibitor, specifically targeting carbonic anhydrase IX (CA IX), which is overexpressed in certain tumors. Inhibition of CA IX can disrupt pH regulation in tumor cells, leading to decreased proliferation. This mechanism suggests a potential therapeutic application in treating cancers where CA IX plays a critical role .

Medical Applications

Carbonic Anhydrase Inhibition
this compound's role as a carbonic anhydrase inhibitor positions it as a candidate for treating conditions such as glaucoma and specific cancers. The sulfonamide group binds to the zinc ion at the active site of the enzyme, effectively inhibiting its activity. This inhibition can lead to therapeutic benefits in managing intraocular pressure and tumor growth.

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Properties
Chemical Synthesis Intermediate for organic compoundsUsed in the synthesis of pharmaceuticals
Biological Antimicrobial activityInhibits growth of bacteria
Medical Carbonic anhydrase inhibitionTargets CA IX for cancer treatment

Case Studies

  • Antimicrobial Study : A study conducted on various derivatives of sulfonamides, including this compound, demonstrated significant antimicrobial activity against multiple strains. The results indicated that modifications to the sulfonamide structure could enhance efficacy against specific pathogens .
  • Cancer Treatment Research : Investigations into the inhibition of CA IX by this compound revealed its potential use in cancer therapy. The compound's ability to lower tumor cell proliferation through pH regulation disruption was highlighted, suggesting further exploration for clinical applications .

Mechanism of Action

The mechanism of action of N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in intraocular pressure in glaucoma or interfere with the pH regulation in cancer cells, thereby inhibiting their growth .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide with key analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties Applications/Notes
This compound -SO₂NHCH₂CH₃ (N), -OH (C4), -NO₂ (C3) ~262.3 (calculated) Moderate solubility in polar solvents; acidic hydroxy group (pKa ~8–10) Potential antimicrobial agent; research use
4-Chloro-3-nitrobenzenesulfonamide -SO₂NH₂ (C1), -Cl (C4), -NO₂ (C3) 236.67 Low water solubility; electron-withdrawing Cl/NO₂ enhances reactivity Intermediate in organic synthesis
N,N-Dimethyl-4-chloro-3-nitrobenzenesulfonamide -SO₂N(CH₃)₂ (N), -Cl (C4), -NO₂ (C3) 264.73 Increased lipophilicity; reduced hydrogen bonding capacity Antimicrobial studies
N-Hydroxy-4-methylbenzenesulfonamide -SO₂NHOH (N), -CH₃ (C4) 187.21 High water solubility; strong hydrogen bonding via -NHOH Laboratory reagent

Key Observations :

  • Hydroxy vs. Chloro Groups : The hydroxy group in this compound enhances solubility in polar solvents compared to chloro-substituted analogs like 4-chloro-3-nitrobenzenesulfonamide .
  • Nitro Group Positioning : The meta-nitro group in the target compound may reduce steric hindrance compared to ortho-substituted analogs, favoring reactivity in electrophilic substitution reactions .

Biological Activity

N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase IX (CA IX) and its implications in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Enzyme: Carbonic Anhydrase IX (CA IX)

This compound primarily targets CA IX, an enzyme that plays a crucial role in pH regulation within tumor cells. The compound's sulfonamide group binds to the zinc ion at the active site of CA IX, inhibiting its activity and consequently affecting tumor cell proliferation by disrupting acid-base balance in the tumor microenvironment.

Biochemical Pathways

The inhibition of CA IX alters the pH regulation in cancer cells, which can lead to decreased proliferation rates. This mechanism is particularly relevant for tumors that rely on CA IX for maintaining their acidic environment, thus providing a therapeutic avenue for targeting such malignancies .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it was evaluated against various breast cancer cell lines, including MDA-MB-231 and MCF-7. The compound showed a selective inhibitory effect on these cancer cells with IC50 values ranging from 1.52 to 6.31 μM, indicating its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. In vitro studies revealed significant inhibition against Staphylococcus aureus, with an inhibition rate of approximately 80.69% at a concentration of 50 μg/mL. This suggests that the compound may also serve as a potential antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
N-ethyl-4-hydroxybenzenesulfonamideLacks nitro groupLess reactive
4-hydroxy-3-nitrobenzenesulfonamideLacks ethyl groupAffects solubility
N-ethyl-3-nitrobenzenesulfonamideLacks hydroxyl groupInfluences hydrogen bonding

This compound is unique due to its combination of functional groups, enhancing both its chemical reactivity and biological activity compared to structurally similar compounds.

Case Studies and Research Findings

  • Cell Line Studies : In a study involving the MDA-MB-231 breast cancer cell line, treatment with this compound resulted in a significant increase in apoptotic markers, indicating its potential to induce apoptosis in cancer cells .
  • Enzyme Inhibition Studies : The compound demonstrated IC50 values against CA IX ranging from 10.93 to 25.06 nM, highlighting its potent selectivity for CA IX over other carbonic anhydrases such as CA II .
  • Antibacterial Activity : Further investigations revealed that the compound exhibited substantial antibacterial effects against Klebsiella pneumoniae, with notable anti-biofilm activity, suggesting its utility in treating bacterial infections alongside its anticancer properties .

Q & A

Q. What are the recommended synthetic routes for N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide, and what reaction conditions are critical for optimizing yield?

A multi-step synthesis is typically employed, starting with nitration of a benzenesulfonamide precursor. For example:

Nitration : Introduce the nitro group at the 3-position using concentrated sulfuric acid and nitric acid under controlled temperatures (0–5°C) to avoid over-nitration .

Ethylation : React the intermediate with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) via nucleophilic substitution to attach the ethyl group to the sulfonamide nitrogen .

Purification : Use recrystallization from ethanol/water mixtures to isolate the product. Yield optimization requires strict temperature control during nitration and excess ethyl halide for complete substitution .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Key techniques include:

  • X-ray crystallography : Refinement using SHELXL (SHELX suite) resolves bond lengths and angles, particularly for the nitro and sulfonamide groups .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl group resonance at δ ~1.2 ppm for CH₃ and δ ~3.4 ppm for CH₂) .
    • FT-IR : Identify characteristic peaks (e.g., S=O stretching at ~1350 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Elemental analysis : Verify molecular formula (C₈H₁₀N₂O₅S) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard classification : Flammable solid (GHS Category 1), skin/eye irritant (Category 2) .
  • Preventive measures :
    • Use fume hoods to avoid inhalation of dust.
    • Wear nitrile gloves and safety goggles to prevent contact.
    • Store in sealed containers at 2–8°C in a dry, ventilated area .

Advanced Research Questions

Q. What advanced analytical methods resolve contradictions in purity assessments for sulfonamide derivatives like this compound?

  • HPLC-MS : Quantify impurities (e.g., unreacted nitro precursors) using reverse-phase C18 columns with UV detection at 254 nm .
  • Thermogravimetric analysis (TGA) : Monitor thermal stability and decomposition profiles to identify hydrated or solvated forms .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 247.05) with <5 ppm error .

Q. How do structural modifications (e.g., ethyl vs. methyl groups) influence the biological activity of nitrobenzenesulfonamides?

  • Molecular docking studies : Compare binding affinities to target enzymes (e.g., carbonic anhydrase) using software like AutoDock Vina. Ethyl groups may enhance hydrophobic interactions in active sites .
  • Enzyme kinetics : Measure inhibition constants (Kᵢ) via stopped-flow assays. Bulkier substituents like ethyl can reduce solubility but improve target specificity .
  • SAR analysis : Correlate logP values (calculated via ChemDraw) with membrane permeability trends .

Q. What crystallographic challenges arise during structure determination of nitrobenzenesulfonamides, and how are they addressed?

  • Disorder in nitro groups : Mitigate by collecting high-resolution data (≤0.8 Å) and refining anisotropic displacement parameters .
  • Hydrogen bonding networks : Use SHELXL’s DFIX command to constrain O–H⋯O and N–H⋯O interactions observed in packing diagrams .
  • Twinned crystals : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .

Methodological Notes

  • Synthetic reproducibility : Always validate reaction conditions using control experiments (e.g., omitting the ethylation agent to confirm intermediate formation) .
  • Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles .

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